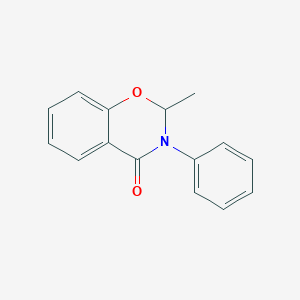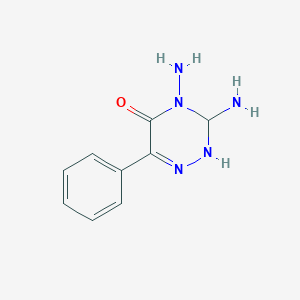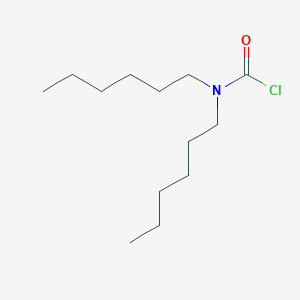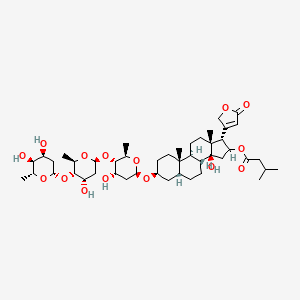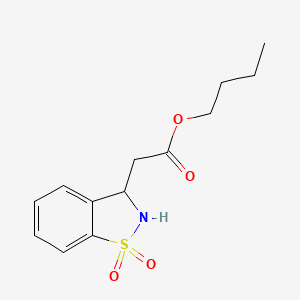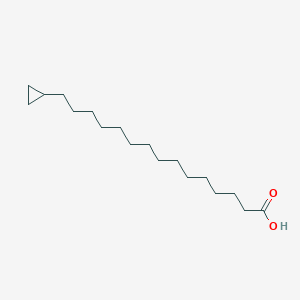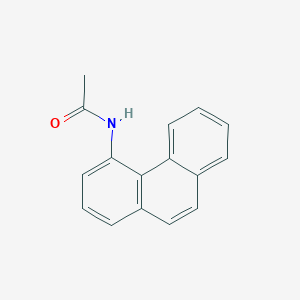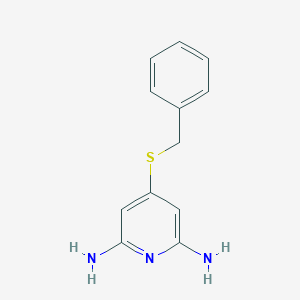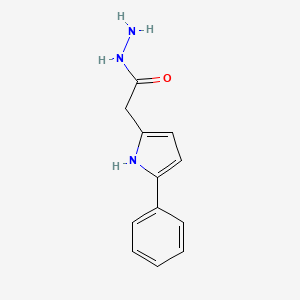
Pyrrole-2-acetic acid, 5-phenyl-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole-2-acetic acid, 5-phenyl-, hydrazide is a compound belonging to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrole-2-acetic acid derivatives typically involves the reaction of pyrroles with β-nitroacrylates under heterogeneous conditions . The process is efficient and can be carried out under mild conditions, making it suitable for large-scale production.
Industrial Production Methods: Industrial production methods for pyrrole-2-acetic acid, 5-phenyl-, hydrazide often involve the use of catalytic processes to enhance yield and purity. The use of solid catalysts, such as alumina, has been reported to facilitate the synthesis of pyrrole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrole-2-acetic acid, 5-phenyl-, hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-acetic acid derivatives with additional functional groups, while reduction may lead to the formation of more reduced forms of the compound .
Applications De Recherche Scientifique
Pyrrole-2-acetic acid, 5-phenyl-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of pyrrole-2-acetic acid, 5-phenyl-, hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
- Pyrrole-2-acetic acid derivatives
- Pyrrolopyrazine derivatives
- Indole derivatives
Comparison: Pyrrole-2-acetic acid, 5-phenyl-, hydrazide is unique due to its specific structure, which imparts distinct biological activities compared to other similar compounds. For instance, while indole derivatives are known for their broad-spectrum biological activities, this compound may exhibit more targeted effects due to its specific molecular interactions .
Propriétés
Numéro CAS |
22056-51-5 |
|---|---|
Formule moléculaire |
C12H13N3O |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-(5-phenyl-1H-pyrrol-2-yl)acetohydrazide |
InChI |
InChI=1S/C12H13N3O/c13-15-12(16)8-10-6-7-11(14-10)9-4-2-1-3-5-9/h1-7,14H,8,13H2,(H,15,16) |
Clé InChI |
HAFVWAOJAJLKMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(N2)CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




